

Introduction: A Trifunctional Scaffold for Complex Synthesis

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Compound of Interest

Compound Name:	2-Bromo-5-(hydroxymethyl)benzonitrile
Cat. No.:	B2845217

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In the landscape of modern drug discovery and fine chemical synthesis, the strategic value of a molecular building block is often defined by its versatility. **2-Bromo-5-(hydroxymethyl)benzonitrile**, also known as 4-Bromo-3-cyanobenzyl alcohol, emerges as a preeminent example of such a scaffold.^[1] Its significance is derived from the orthogonal reactivity of its three distinct functional groups: an aryl bromide, a primary benzylic alcohol, and a nitrile. This trifunctional nature permits chemists to perform sequential and regioselective transformations, enabling the construction of complex molecular architectures in a controlled and predictable manner.^[1]

This guide provides an in-depth analysis of the reactivity profile of this compound, offering field-proven insights into the causality behind experimental choices and self-validating protocols for its key transformations. It is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic campaigns.

Table 1: Physicochemical Properties of **2-Bromo-5-(hydroxymethyl)benzonitrile**

Property	Value
CAS Number	1261609-83-9 [1] [2]
Molecular Formula	C ₈ H ₆ BrNO [1] [3]
Molecular Weight	212.04 g/mol [1] [3]
Appearance	White to off-white solid [1]
Purity	Typically ≥98% [1] [2]

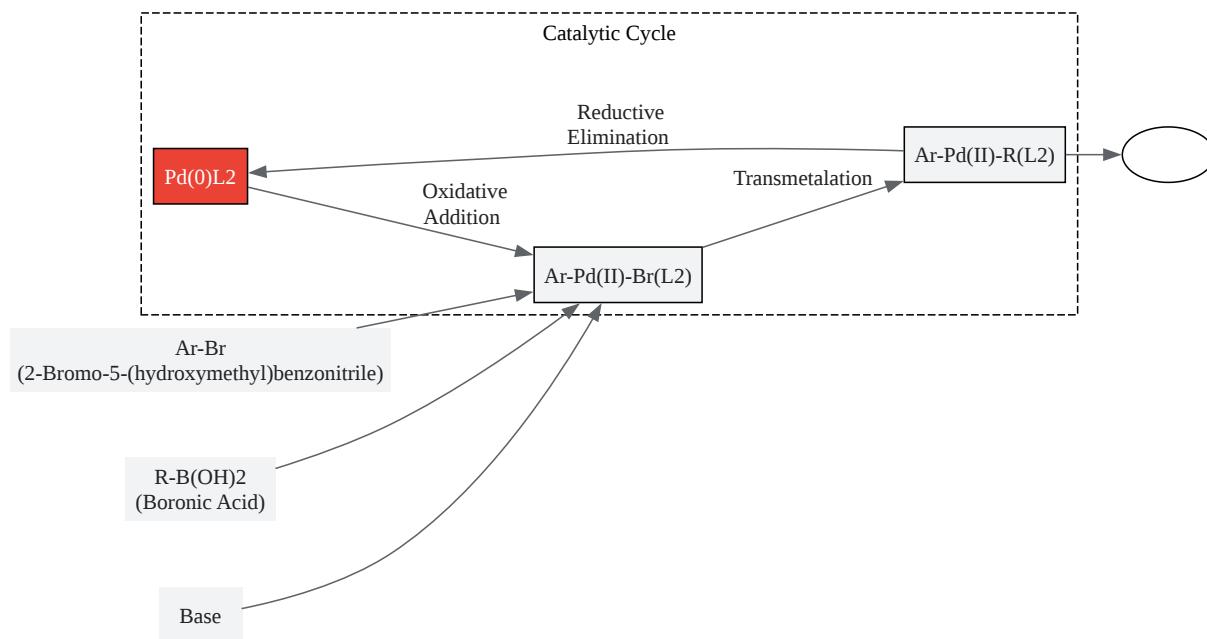
Strategic Reactivity at the C-Br Bond: The Gateway to C-C and C-Heteroatom Bond Formation

The bromine atom on the aromatic ring serves as a highly reliable handle for palladium-catalyzed cross-coupling reactions. This functionality is the most common starting point for molecular elaboration, as the conditions for these reactions are often mild enough to preserve the integrity of the hydroxymethyl and nitrile groups. The reactivity of aryl halides in these couplings typically follows the trend I > OTf > Br > Cl.[\[4\]](#)[\[5\]](#)

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[\[6\]](#)[\[7\]](#) The reaction's popularity stems from its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents.[\[6\]](#)

Mechanistic Rationale: The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with a boronic acid (activated by a base), and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[\[7\]](#)[\[8\]](#) The base is crucial as it activates the boronic acid, forming a more nucleophilic boronate species, which facilitates the transmetalation step.[\[9\]](#)



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Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

- **Setup:** To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add **2-Bromo-5-(hydroxymethyl)benzonitrile** (1.0 equiv.), the desired aryl or vinyl boronic acid (1.2-1.5 equiv.), and a suitable base such as K_2CO_3 , Cs_2CO_3 , or K_3PO_4 (2.0-3.0 equiv.).
- **Solvent:** Add a degassed solvent mixture, typically 1,4-dioxane/water or toluene/ethanol/water.

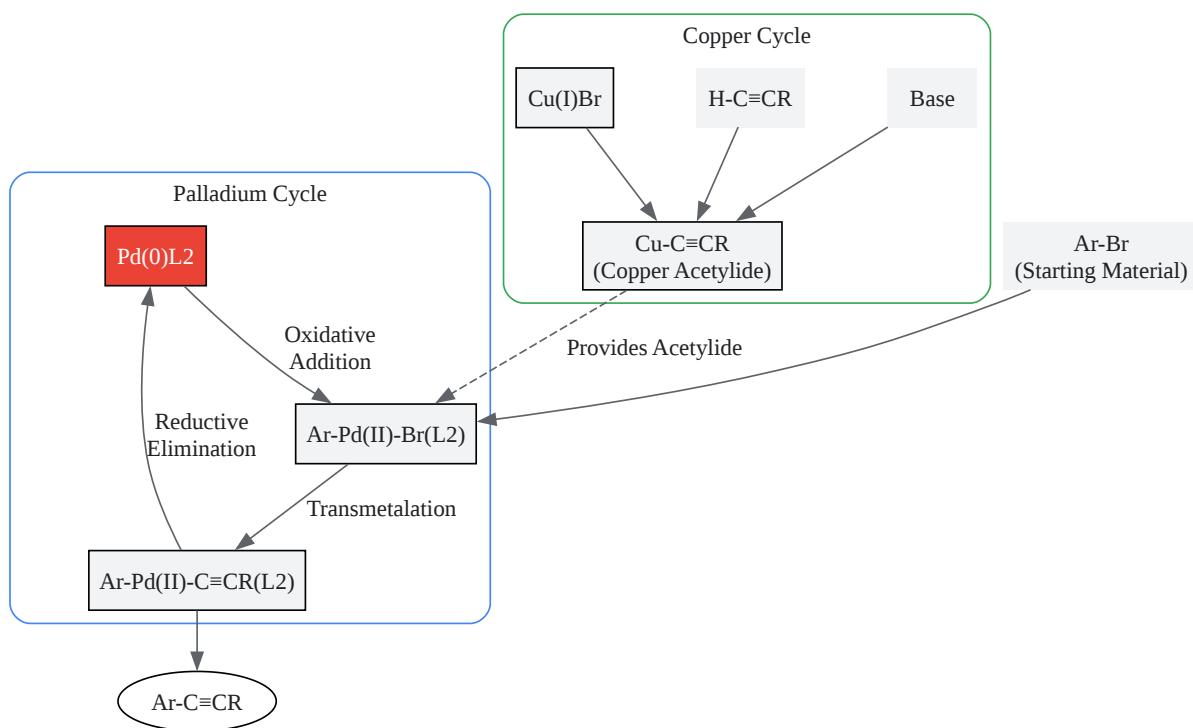
- Catalyst: Add the palladium catalyst, for example, $\text{Pd}(\text{PPh}_3)_4$ (2-5 mol%) or a combination of $\text{Pd}(\text{OAc})_2$ (2 mol%) and a phosphine ligand like SPhos or XPhos (4 mol%).
- Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
- Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel.

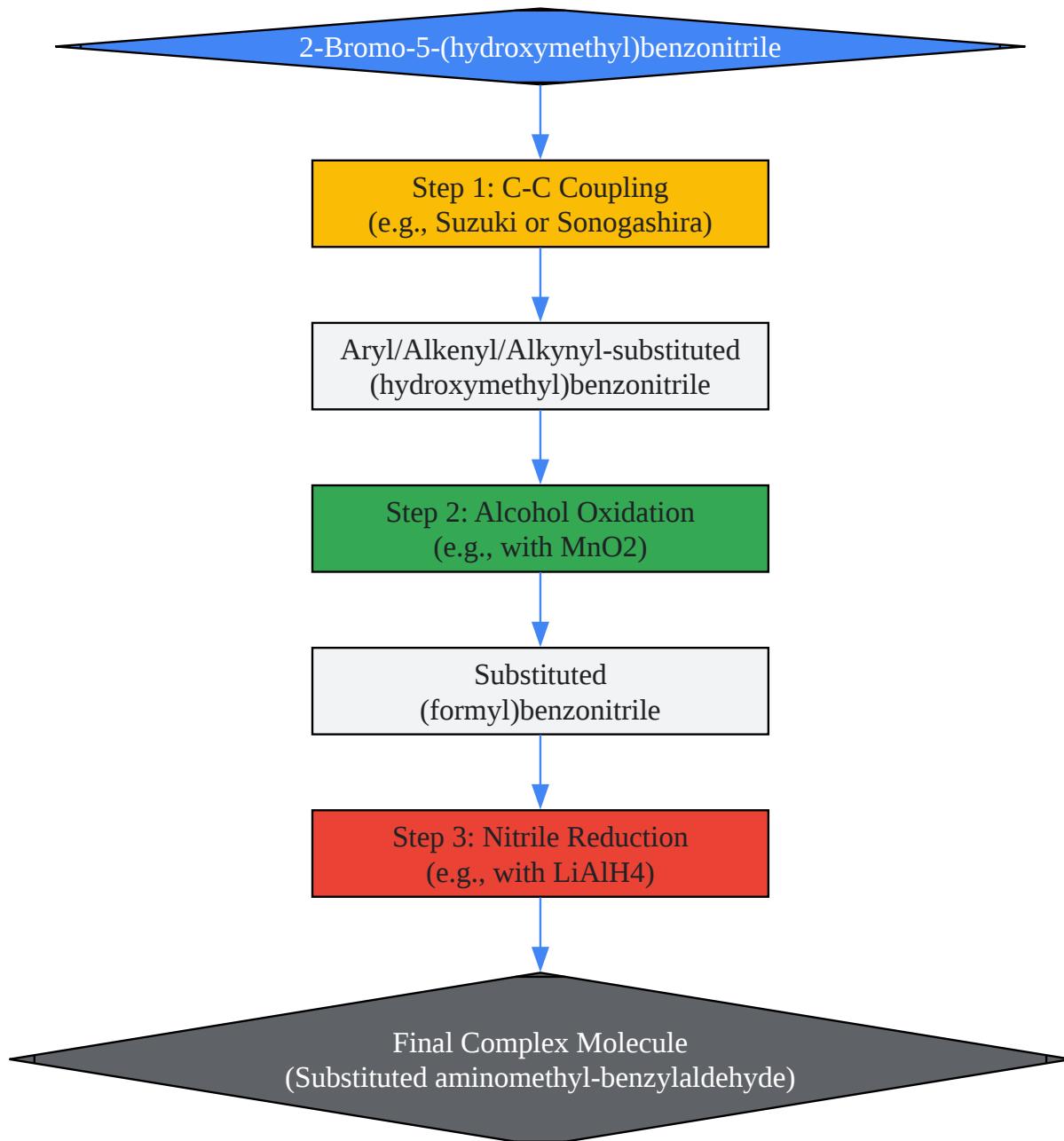
Sonogashira Coupling

The Sonogashira coupling is the premier method for forming a $\text{C}(\text{sp}^2)\text{-C}(\text{sp})$ bond between an aryl halide and a terminal alkyne.^[5] It uniquely employs a dual-catalyst system, consisting of a palladium complex and a copper(I) salt co-catalyst.^[5] The reaction is valued for its reliability and mild conditions, often proceeding at room temperature.^[4]

Mechanistic Rationale: The reaction mechanism involves two interconnected catalytic cycles.^[5] In the palladium cycle, oxidative addition of the aryl bromide to $\text{Pd}(0)$ occurs. In the copper cycle, the base deprotonates the terminal alkyne, which then reacts with the $\text{Cu}(\text{I})$ salt to form a copper acetylide intermediate. This highly reactive species undergoes transmetalation with the $\text{Pd}(\text{II})$ -aryl complex. The cycle concludes with reductive elimination, yielding the alkyne-substituted product.^[4]

Sonogashira Coupling Cycles





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